![molecular formula C17H16N2O3 B5769743 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5769743.png)
1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione, also known as PPAP, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. PPAP is a derivative of pyrovalerone, which is a stimulant drug that has been used illicitly. However, PPAP has been found to have different pharmacological properties and may have potential therapeutic applications.
作用机制
1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione has been found to work by increasing the levels of dopamine and norepinephrine in the brain. This can lead to improved cognitive function and mood. 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione has also been found to have antioxidant properties, which can protect the brain from oxidative stress.
Biochemical and Physiological Effects:
1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione has been found to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, which can lead to improved cognitive function and mood. 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione has also been found to have antioxidant properties, which can protect the brain from oxidative stress. Additionally, 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione has been found to have anti-inflammatory properties, which can reduce inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione has been found to have low toxicity and is relatively safe to use. However, one of the limitations of using 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione in lab experiments is that it is a relatively new compound and there is still much to be learned about its pharmacological properties.
未来方向
There are a number of potential future directions for research on 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione. One area of research is in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione has been found to have neuroprotective properties and may be useful in the development of new drugs. Another area of research is in the development of new drugs for the treatment of depression and other mood disorders. 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione has been found to have mood-enhancing properties and may be useful in the development of new drugs. Additionally, there is potential for research on the use of 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione in the treatment of other conditions such as ADHD and narcolepsy.
合成方法
1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione can be synthesized using a multistep process that involves the reaction of 4-phenoxybenzaldehyde with nitroethane to form 4-phenoxyphenyl-2-nitropropene. The nitro group is then reduced to an amine using hydrogen gas and a catalyst. The resulting amine is then reacted with ethyl acetoacetate to form the final product, 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione.
科学研究应用
1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione has been found to have potential therapeutic applications in various areas of research. One of the most promising areas is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione has been found to have neuroprotective properties and can prevent the death of neurons in the brain.
属性
IUPAC Name |
1-[(4-phenoxyanilino)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16-10-11-17(21)19(16)12-18-13-6-8-15(9-7-13)22-14-4-2-1-3-5-14/h1-9,18H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUWDMRWRINJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CNC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(4-Phenoxyphenyl)amino]methyl}pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)
![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)
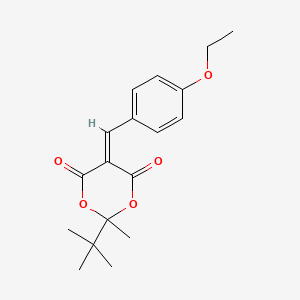
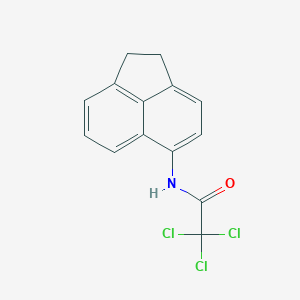
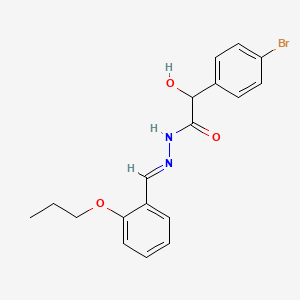

![2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5769710.png)
![(4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5769718.png)
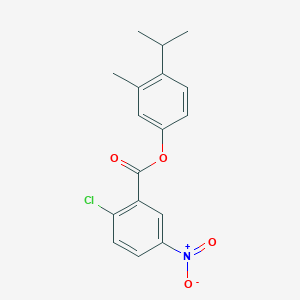
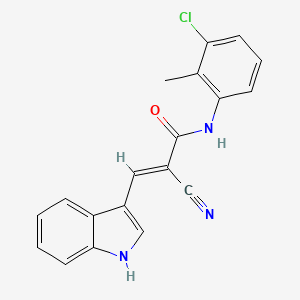
![2-methoxy-6-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769739.png)
![methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5769752.png)